N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide
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Overview
Description
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and cyclohexanecarboxamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic or basic catalysts, depending on the specific reaction conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted phenyl derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]cyclohexanecarboxamide
- N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-pyridinecarboxamide
Uniqueness
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide is unique due to the presence of both hydroxyl groups and a Schiff base moiety, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its antioxidant properties make it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H18N2O3/c17-12-7-6-11(13(18)8-12)9-15-16-14(19)10-4-2-1-3-5-10/h6-10,17-18H,1-5H2,(H,16,19)/b15-9+ |
InChI Key |
OGIMFGOXDBVEEH-OQLLNIDSSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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